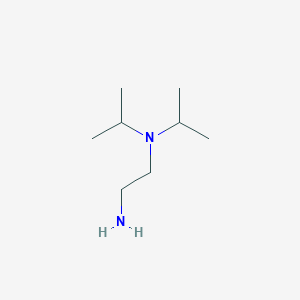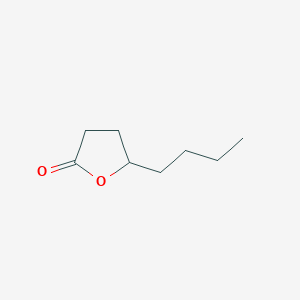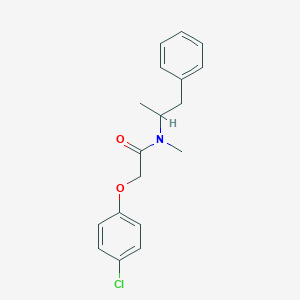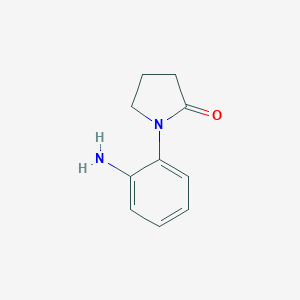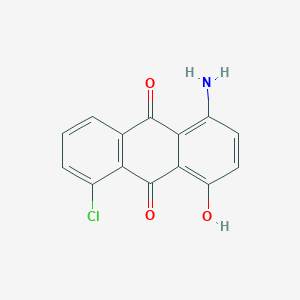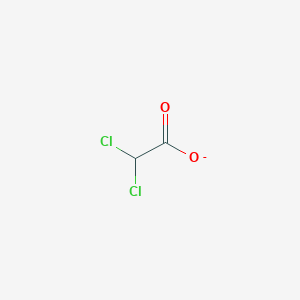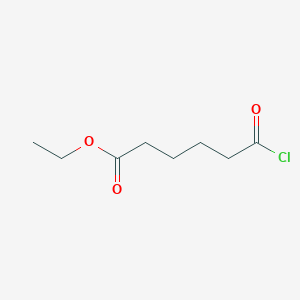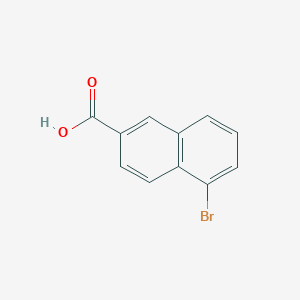
Samarium-150
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium-150 is a radioactive isotope of samarium, with a half-life of 46.3 hours. It is used in various scientific research applications, particularly in nuclear medicine and cancer therapy.
Wirkmechanismus
Samarium-150 emits beta particles, which are high-energy electrons that can penetrate tissues and destroy cancer cells. The beta particles emitted by this compound have a short range of penetration, which makes them ideal for targeting cancer cells while minimizing damage to healthy tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its radioactivity. The beta particles emitted by this compound can cause damage to DNA and other cellular structures, which can lead to cell death. However, the therapeutic effects of this compound are carefully controlled and targeted to minimize damage to healthy tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Samarium-150 is its short half-life, which allows for rapid clearance from the body and reduces the risk of long-term side effects. It is also relatively easy to synthesize and purify, which makes it accessible for use in various research applications. However, the short half-life also limits the amount of time available for experiments, and the beta particles emitted by this compound can be difficult to measure and monitor.
Zukünftige Richtungen
There are several potential future directions for research involving Samarium-150. One area of focus is the development of new imaging and therapeutic techniques that use this compound in combination with other radioactive isotopes or drugs. Another area of research is the development of new methods for synthesizing and purifying this compound, which could improve its availability and reduce costs. Finally, there is ongoing research into the long-term effects of this compound on the body, particularly in terms of its potential for causing cancer or other health problems.
Synthesemethoden
Samarium-150 is synthesized by irradiating samarium-149 with neutrons in a nuclear reactor. The resulting this compound is then separated and purified through various chemical processes.
Wissenschaftliche Forschungsanwendungen
Samarium-150 is primarily used in nuclear medicine for imaging and therapy. It is commonly used in the treatment of various types of cancer, such as prostate cancer and bone metastases. It is also used in the diagnosis and treatment of other medical conditions, such as bone pain and arthritis.
Eigenschaften
CAS-Nummer |
14907-33-6 |
|---|---|
Molekularformel |
Sm |
Molekulargewicht |
149.91728 g/mol |
IUPAC-Name |
samarium-150 |
InChI |
InChI=1S/Sm/i1+0 |
InChI-Schlüssel |
KZUNJOHGWZRPMI-IGMARMGPSA-N |
Isomerische SMILES |
[150Sm] |
SMILES |
[Sm] |
Kanonische SMILES |
[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



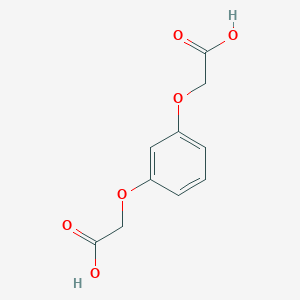
![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
